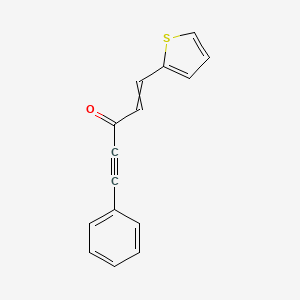

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one

Description

Properties

CAS No. |

921793-16-0 |

|---|---|

Molecular Formula |

C15H10OS |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

5-phenyl-1-thiophen-2-ylpent-1-en-4-yn-3-one |

InChI |

InChI=1S/C15H10OS/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-7,10-12H |

InChI Key |

PFSOKBWVFJVATA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C=CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are a common strategy for synthesizing complex organic molecules, including 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one. A notable method involves the use of a palladium catalyst to facilitate the coupling of aryl halides with alkynes.

- Starting Materials: 2-bromothiophene and an appropriate alkynyl compound.

- Catalyst: Palladium acetate or palladium(II) phosphine complexes.

- Solvent: Typically DMF or DMSO under nitrogen atmosphere.

- Reaction Conditions: Heating at elevated temperatures (around 160 °C) for several hours.

Example Reaction:

The reaction of 5-(2-bromophenyl)pent-3-en-1-yne with a thiophene derivative under palladium catalysis has been reported to yield the desired product with moderate to high yields (up to 90%) depending on the substituents on the phenyl group.

Alternative Synthesis Routes

Alkynylation Method

Alkynylation is another effective strategy for synthesizing compounds like 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one.

- Reagents: An alkynyl halide reacted with a thiophene derivative.

- Base: Use of strong bases such as sodium hydride or potassium tert-butoxide.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Comparative Yield Analysis

The following table summarizes various preparation methods along with their respective yields and conditions:

| Method | Yield (%) | Catalyst/Base | Conditions |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Up to 90% | Pd(OAc)₂, phosphine ligands | DMF, 160 °C, N₂ atmosphere |

| Alkynylation | Varies (60%-85%) | NaH or KtBuO | THF, room temperature |

| Cyclization | Varies (50%-75%) | Lewis acid | DCM, reflux |

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one. For instance, derivatives containing thiophene rings have shown promising activity against various fungal pathogens. In vitro assays demonstrated that certain derivatives exhibited significant antifungal effects against Fusarium graminearum and Rhizoctonia solani, with effective concentration (EC50) values lower than established antifungal agents like drazoxolon .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties. For example, studies on thiazolopyridine derivatives have revealed their effectiveness against Pseudomonas aeruginosa and Escherichia coli, suggesting that modifications to the thiophene structure may enhance antimicrobial efficacy . This opens avenues for developing new synthetic antimicrobial agents based on the scaffold of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one.

Potential in Treating Metabolic Disorders

The compound's structural characteristics make it a candidate for further research into metabolic disorders. Certain related compounds have been shown to inhibit enzymes associated with metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions like type 2 diabetes and obesity . This suggests that 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one could be explored for similar therapeutic applications.

Case Study 1: Antifungal Efficacy

In a study published in Chemistry & Biodiversity, researchers synthesized a series of thiophene derivatives and evaluated their antifungal activity against several pathogens. The results indicated that specific modifications to the thiophene ring significantly enhanced antifungal potency, with one derivative achieving an EC50 value of just 1.26 µg/mL against Rhizoctonia solani—a notable improvement over existing treatments .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazolopyridine derivatives showed that compounds structurally related to 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study utilized molecular docking techniques to predict binding interactions with bacterial targets, providing insights into the mechanisms behind their antimicrobial action .

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

- 1-(Thiophen-2-yl)pent-1-en-4-yn-3-one

- 5-Phenyl-1-(furan-2-yl)pent-1-en-4-yn-3-one

- 5-Phenyl-1-(pyridin-2-yl)pent-1-en-4-yn-3-one

Uniqueness

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a distinctive structure characterized by a conjugated system, which contributes to its biological activity. Its molecular formula is , and it features a thiophene ring that enhances its reactivity and interaction with biological targets.

Biological Activity

Antimicrobial Activity

Research indicates that 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was noted that derivatives of this compound showed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly pronounced in breast cancer cells, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Synthesis

The synthesis of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one typically involves multi-step reactions starting from readily available precursors. A common method includes the use of thiobenzamides in a reaction with propargyl alcohol derivatives, yielding high purity products .

Table 1: Synthesis Overview

| Step | Reagents/Involved Compounds | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Propargyl alcohol + Thiobenzamide | Toluene, reflux | 80% |

| 2 | Intermediate product + Base | RT, under nitrogen | 75% |

| 3 | Final product isolation | Column chromatography | 85% |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy Study : A comparative study showed that derivatives of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one had lower minimum inhibitory concentrations (MICs) against S. aureus compared to standard antibiotics, indicating a promising alternative treatment strategy .

- Cancer Cell Line Testing : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with elevated caspase activity .

- Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound reduced paw edema significantly compared to control groups, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Sonogashira coupling for alkyne formation and Wittig or Horner-Wadsworth-Emmons reactions for enone generation. Catalysts like palladium complexes (for cross-coupling) and bases (e.g., NaH) are critical. Purification via column chromatography or recrystallization ensures high purity. Reaction conditions (e.g., inert atmosphere, temperature control) must be optimized to avoid side reactions such as polymerization of the thiophene moiety .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR can confirm the presence of phenyl, thiophene, and enone groups. Coupling constants in NMR help verify stereochemistry (e.g., trans-configuration of the double bond).

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2200 cm) groups are key.

- X-ray crystallography : Resolves ambiguities in stereochemistry and bond lengths, as demonstrated in structurally similar compounds .

Q. How do the electronic properties of the thiophene and phenyl groups influence the compound’s reactivity?

- Methodological Answer : The thiophene ring’s electron-rich nature enhances electrophilic substitution at the α-position, while the phenyl group contributes steric hindrance. Computational tools (e.g., DFT calculations) can model charge distribution and predict sites for nucleophilic/electrophilic attack. Experimental validation via substituent-directed reactions (e.g., bromination) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products during synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd/Cu ratios in Sonogashira coupling to balance activity and selectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions; mixed solvents (e.g., THF/water) could mitigate this.

- In-line analytics : Use HPLC or GC-MS to monitor reaction progress and identify side products early.

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between variables (temperature, catalyst loading) .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

- Methodological Answer :

- Dynamic effects : Account for solvent-induced shifts or conformational flexibility (e.g., enone tautomerism) in DFT calculations.

- Paramagnetic additives : Use shift reagents (e.g., Eu(fod)) to distinguish overlapping proton signals.

- Validation with analogs : Compare data with structurally related compounds (e.g., phenyl-thiophene hybrids) to identify systematic discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., enzymes with hydrophobic active sites).

- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on π-π stacking (phenyl/thiophene) and hydrogen bonding (enone).

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data from analogs .

Q. What protocols mitigate degradation of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one during long-term experiments?

- Methodological Answer :

- Storage conditions : Store at -20°C under argon to prevent oxidation of the enone and alkyne moieties.

- Stabilizers : Add radical scavengers (e.g., BHT) to solutions.

- Real-time monitoring : Use UV-Vis spectroscopy to track absorbance changes (e.g., λ~270 nm for enone degradation) .

Q. How should researchers design experiments to evaluate the compound’s pharmacological potential?

- Methodological Answer :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity profiling : Use MTT assays on cell lines to establish IC values.

- Metabolic stability : Perform liver microsome studies to assess CYP450-mediated degradation.

- Structural analogs : Synthesize derivatives (e.g., substituting phenyl with fluorophenyl) to explore structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.